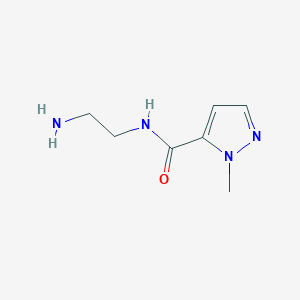

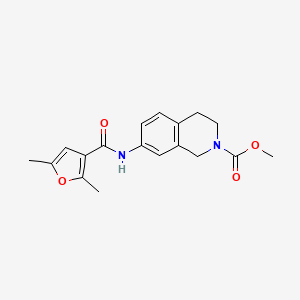

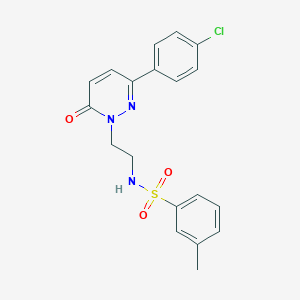

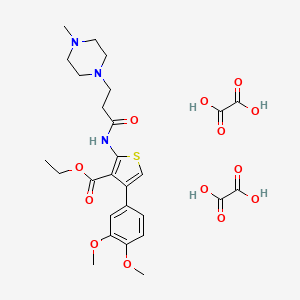

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyridine rings, possibly from different cyclic or acyclic precursors . The synthesis could also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine and pyridine rings, as well as the benzofuran and sulfonamide groups. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine and pyridine rings, as well as the benzofuran and sulfonamide groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the pyrrolidine ring contributes to the stereochemistry of the molecule .科学的研究の応用

Synthesis and Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, a class known for its broad range of biological activities. The synthesis of novel sulfonamide derivatives, including structures similar to the compound , has been explored for their antibacterial and antiproliferative activities. For instance, sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, and showed a 50% inhibition of breast carcinoma cell line MCF7 proliferation at specific concentrations (Poręba et al., 2015). This indicates the potential of sulfonamide derivatives in antimicrobial and anticancer applications.

Anticancer and Antimicrobial Potency

Further exploration into sulfonamide-based compounds has revealed their efficacy as anticancer and antimicrobial agents. Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and showed better activity than the reference drug Doxorubicin against certain cancer cell lines, and also exhibited significant antibacterial activity against gram-negative bacteria like Klebsiella pneumoniae (Debbabi et al., 2017). These findings underscore the therapeutic potential of sulfonamide derivatives in treating cancer and bacterial infections.

Chemical Synthesis and Stability

On the chemical synthesis front, sulfonamide derivatives have been efficiently synthesized using sulfur-functionalized aminoacrolein derivatives, facilitating the production of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology offers a rapid access to various heterocyclic sulfonyl compounds, showcasing the versatility and stability of sulfonamide derivatives in chemical synthesis (Tucker et al., 2015).

Antibacterial Applications

The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing sulfonamido moieties, demonstrating high antibacterial activities against several strains. These compounds are being considered for use as antibacterial agents, highlighting the importance of sulfonamide derivatives in addressing antibiotic resistance challenges (Azab et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-18-2-1-8-21(18)17-10-13(5-7-19-17)12-20-26(23,24)15-3-4-16-14(11-15)6-9-25-16/h3-5,7,10-11,20H,1-2,6,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVSRHVSYWMGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)